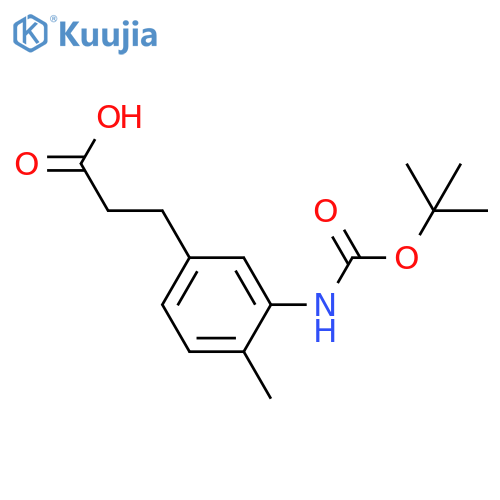Cas no 1894109-34-2 (3-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)propanoic acid)

3-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)propanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-(3-{[(tert-Butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid
- Benzenepropanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-
- 3-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)propanoic acid
- 3-[4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
- 1894109-34-2
- 3-(3-((tert-Butoxycarbonyl)amino)-4-methylphenyl)propanoic acid
- A1-17087
- EN300-1878445
-
- Inchi: 1S/C15H21NO4/c1-10-5-6-11(7-8-13(17)18)9-12(10)16-14(19)20-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,17,18)
- InChI-Schlüssel: BMNRWXMGQFVOJX-UHFFFAOYSA-N
- Lächelt: C1(CCC(O)=O)=CC=C(C)C(NC(OC(C)(C)C)=O)=C1
Berechnete Eigenschaften
- Genaue Masse: 279.14705815g/mol
- Monoisotopenmasse: 279.14705815g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 6
- Komplexität: 348
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topologische Polaroberfläche: 75.6Ų
Experimentelle Eigenschaften
- Dichte: 1.170±0.06 g/cm3(Predicted)
- Siedepunkt: 378.4±37.0 °C(Predicted)
- pka: 4.69±0.10(Predicted)
3-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)propanoic acid Preismehr >>
| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1878445-0.25g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid |
1894109-34-2 | 0.25g |
$670.0 | 2023-09-18 | ||
| Enamine | EN300-1878445-0.1g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid |
1894109-34-2 | 0.1g |
$640.0 | 2023-09-18 | ||
| Enamine | EN300-1878445-5g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid |
1894109-34-2 | 5g |
$2110.0 | 2023-09-18 | ||
| Enamine | EN300-1878445-1.0g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid |
1894109-34-2 | 1g |
$728.0 | 2023-06-02 | ||
| Enamine | EN300-1878445-10.0g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid |
1894109-34-2 | 10g |
$3131.0 | 2023-06-02 | ||
| Enamine | EN300-1878445-5.0g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid |
1894109-34-2 | 5g |
$2110.0 | 2023-06-02 | ||
| Enamine | EN300-1878445-0.05g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid |
1894109-34-2 | 0.05g |
$612.0 | 2023-09-18 | ||
| Enamine | EN300-1878445-0.5g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid |
1894109-34-2 | 0.5g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1878445-2.5g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid |
1894109-34-2 | 2.5g |
$1428.0 | 2023-09-18 | ||
| Enamine | EN300-1878445-10g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid |
1894109-34-2 | 10g |
$3131.0 | 2023-09-18 |
3-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)propanoic acid Verwandte Literatur
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
Weitere Informationen zu 3-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)propanoic acid
3-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)propanoic acid
Die Verbindung mit der CAS-Nummer 1894109-34-2, bekannt als 3-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)propanoic acid, ist ein wichtiger Bestandteil in der chemischen und pharmazeutischen Forschung. Diese Substanz gehört zur Klasse der Aminokarbonsäuren und wird oft in der Synthese von Medikamenten eingesetzt. Die Molekülstruktur dieser Verbindung ist charakterisiert durch einen tert-butoxycarbonylgruppen-bestückten Aminophenylrest, der an eine Propanoic-Säurekette gebunden ist.
Die Eigenschaften von 3-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)propanoic acid machen sie zu einem beliebten Werkstoff in der Entwicklung von leistungsfähigen pharmazeutischen Produkten. Insbesondere die Fähigkeit, die bioisostere Eigenschaften zu beeinflussen, macht sie zu einem wertvollen Baustein in der Designphase von Medikamenten. Die Anwesenheit des tert-butoxycarbonylgruppens sorgt für eine gesteigerte Stabilität und Kontrollierbarkeit während des Syntheseprozesses.
In aktuellen Forschungsprojekten wird die Verwendung von 3-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)propanoic acid in der Entwicklung von Wirkstoffen für chronische Erkrankungen wie Diabetes und Herz-Kreislauf-Erkrankungen untersucht. Die Fähigkeit dieser Verbindung, spezifische Rezeptoren zu binden, ohne unerwünschte Nebenwirkungen zu verursachen, macht sie zu einem vielversprechenden Kandidaten in der modernen Pharmakologie.
Die Synthese von 3-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)propanoic acid erfolgt meist über eine Kombination von Ullmann-Kopplung und Carbonylierung. Diese Reaktionswege sind nicht nur effizient, sondern ermöglichen auch eine hohe Kontrolle über die Endproduktqualität. Die Verwendung moderner Katalysatoren hat zudem dazu beigetragen, die Ausbeute und die Reaktionszeit zu optimieren.
Eine aktuelle Studie konzentriert sich auf die Anwendung von 3-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)propanoic acid in der Entwicklung von leistungsfähigen Antiviralpräparaten. Die Fähigkeit dieser Verbindung, virale Enzyme zu inhibieren, ohne den menschlichen Organismus zu belasten, macht sie zu einem vielversprechenden Kandidaten in diesem Bereich.
Zusammenfassend ist die Verbindung mit der CAS-Nummer 1894109-34-2 ein Schlüsselstoff in der chemischen und pharmazeutischen Industrie. Ihre einzigartige Molekülstruktur und ihre vielfältigen Anwendungsmöglichkeiten machen sie zu einem unverzichtbaren Werkzeug in der Entwicklung neuer Medikamente und Wirkstoffe.
1894109-34-2 (3-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)propanoic acid) Verwandte Produkte
- 1261932-33-5(4-Chloro-2-(3-methylthiophenyl)benzoic acid)
- 874491-17-5(3H-Pyrazol-3-one, 4-ethyl-2,4-dihydro-2,5-dimethyl-)
- 2137644-05-2(3-(2,5-Difluorophenyl)-4-methyl-5-nitropyridine)
- 79474-35-4(2-Fluoro-4,5-dimethoxybenzoic acid)
- 2260932-14-5(Imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-lambda6-sulfane;dihydrochloride)
- 2172632-63-0((Z)-5-bromo-2-chloro-N'-hydroxypyridine-3-carboximidamide)
- 55289-28-6(3-chloro-2-methyl-4-nitrophenol)
- 1251341-27-1(5-(3-Fluoro-2-methylbenzyl)thiazol-2-amine)
- 2229623-72-5(3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid)
- 2246799-61-9(1-Isopropyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea)



